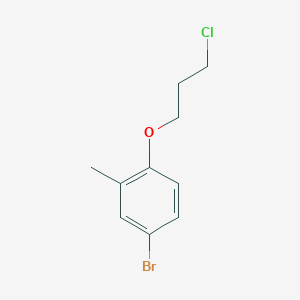

4-Bromo-1-(3-chloropropoxy)-2-methylbenzene

Description

Properties

IUPAC Name |

4-bromo-1-(3-chloropropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDMTHKXXRYLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(3-chloropropoxy)-2-methylbenzene, also known by its CAS number 935745-20-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound is characterized by the following molecular structure:

- Molecular Formula : C10H12BrClO

- Molecular Weight : 251.56 g/mol

The compound features a bromine atom and a chloropropyl ether group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, such as apoptosis or necrosis in certain cell types.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted on structurally related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death. This suggests potential applications in cancer therapy, although further investigation is required to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of several halogenated compounds, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxic effects, this compound was tested on HeLa and MCF-7 cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cells, warranting further exploration into its mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Substitution Patterns and Antiproliferative Activity

The antiproliferative activity of this compound is highly dependent on the substituents at the C6, C7, and anilino group positions. Key findings include:

- C7 Substitution : Compounds with a 3-chloropropoxy group at C7 (e.g., 8h-r) exhibit superior activity compared to analogs with ethoxy (8b-d) or pentyloxy (8e-g) groups. The chlorine atom in the propoxy chain likely enhances binding through halogen interactions .

- C6 Substitution : A methoxy group at C6 further amplifies activity, as seen in compound 8m (GI₅₀ = 7.98 μM), which outperforms PTK787, a reference inhibitor .

- Anilino Group Modifications: Substituents at the C3' and C4' positions of the C4 anilino group (e.g., 8i, 8m, 8p) significantly improve activity compared to monosubstituted analogs (8j, 8k, etc.) .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | C7 Substituent | C6 Substituent | GI₅₀ (μM) |

|---|---|---|---|

| 8a | None | None | >50 |

| 8h | 3-Chloropropoxy | Methoxy | 12.4 |

| 8m | 3-Chloropropoxy | Methoxy | 7.98 |

| PTK787 | Reference compound | - | 15.2 |

Structural Analogs and Physicochemical Properties

Halogen and Alkoxy Variations

- 4-Bromo-2-chloro-1-isopropoxybenzene (CAS 16817-43-9): Replacing the 3-chloropropoxy group with isopropoxy reduces antiproliferative activity due to the absence of the chlorine atom, which may weaken target binding .

Bulkier Substituents

- 2-(3-Chloropropoxy)-1-isopropyl-4-methylbenzene (4c): Synthesized from thymol, this compound shares the 3-chloropropoxy group but includes an isopropyl group. Its lower synthetic yield (8–73%) compared to the target compound suggests steric hindrance during synthesis .

Table 2: Key Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₀H₁₁BrClO | 277.55 | 3-Chloropropoxy, Methyl |

| 4c (Thymol derivative) | C₁₃H₁₇ClO | 224.73 | 3-Chloropropoxy, Isopropyl |

| CID 22913572 (Fluoro analog) | C₉H₉BrClFO | 267.52 | 3-Chloropropoxy, Fluorine |

Preparation Methods

Alkylation of 4-Bromo-2-methylphenol with 1-Bromo-3-chloropropane

- Starting Material : 4-Bromo-2-methylphenol (or a closely related hydroxy-substituted bromo-methylbenzene)

- Alkylating Agent : 1-Bromo-3-chloropropane

- Base : Potassium carbonate (K2CO3) or similar inorganic base

- Solvent : Dimethylformamide (DMF) or acetone

- Conditions : Heating at 60–80 °C for 4–6 hours under stirring

Reaction Description : The phenolic hydroxyl group acts as a nucleophile and displaces the bromide in 1-bromo-3-chloropropane via an SN2 mechanism, forming the 3-chloropropoxy ether linkage.

Example from Literature :

A similar alkylation was reported where methyl 3-hydroxy-4-methoxybenzoate was alkylated with 1-bromo-3-chloropropane in DMF at 70 °C for 4 hours, yielding the corresponding chloropropoxy derivative in 95% yield.

Reaction Conditions and Yields

| Step | Reagents / Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with 1-bromo-3-chloropropane | 4-Bromo-2-methylphenol, K2CO3, DMF | 70 | 4 h | ~95 | High yield, SN2 reaction |

| Benzoyl chloride formation | 5-Bromo-2-chlorobenzoic acid, oxalyl chloride, DMF catalyst | 25–30 | 1 h | Not isolated | Intermediate for further reaction |

| Friedel-Crafts acylation | Phenetole, AlCl3 | 0–5 | 1–2 h | Not isolated | Controlled low temperature to avoid side reactions |

| Reduction | Sodium borohydride or triethylsilane | 0–65 | 16–36 h | 90+ | Avoids impurity formation by controlling solvent and temperature |

Research Findings and Optimization Notes

Solvent Choice : Use of DMF or dichloromethane is critical. Avoid acetonitrile in reduction steps to prevent impurity formation such as N-acetyl derivatives.

Temperature Control : Maintaining low temperatures (0–5 °C) during Friedel-Crafts and reduction steps minimizes side reactions and improves purity.

Base Selection : Potassium carbonate is effective for alkylation, providing high yields and clean reactions.

Purification : Post-reaction workup typically involves aqueous washes, organic layer separations, and recrystallization from ethanol or ethyl acetate to isolate the pure product.

Impurity Avoidance : Careful control of reaction conditions and solvent choice prevents formation of unwanted by-products, which can complicate purification and reduce yield.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1-(3-chloropropoxy)-2-methylbenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-methyl-4-bromophenol and 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile (80°C, 24 hours). Yield optimization involves adjusting stoichiometry (1:1.2 molar ratio of phenol to dibromopropane), solvent purity, and inert atmosphere conditions to minimize side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm, singlet), and OCH₂CH₂CH₂Br/Cl moieties (δ 3.6–4.2 ppm).

- ¹³C NMR : Aromatic carbons (110–150 ppm), Br/Cl-bearing carbons (35–45 ppm), and methyl carbon (20–25 ppm).

- IR : C-O-C stretch (~1250 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹).

- MS : Molecular ion peak at m/z 278 (C₁₀H₁₁BrClO⁺) with fragmentation patterns confirming the propoxy chain. Cross-validation with high-resolution MS (HRMS) ensures structural integrity .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electrophilic attack sites by analyzing Fukui indices and molecular electrostatic potential (MEP) surfaces. Solvent effects (e.g., acetonitrile) are modeled using the Polarizable Continuum Model (PCM). Comparative studies with halogenated analogs (e.g., chloro vs. bromo derivatives) reveal electronic effects on reaction pathways .

Q. How can contradictions in crystallographic data for halogenated benzene derivatives be resolved during structural refinement?

- Methodological Answer : Use dual refinement strategies:

- SHELXL : For initial model building and handling heavy atoms (Br/Cl) via anisotropic displacement parameters.

- OLEX2/CRYSTALS : Cross-validate hydrogen positions and torsional angles.

- Validate against spectroscopic data (e.g., NMR NOE correlations for spatial proximity) to resolve ambiguities in electron density maps. Twinning analysis (e.g., ROTAX) may be required for non-merohedral cases .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, considering its halogenated aromatic structure?

- Methodological Answer :

- Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values are determined via kinetic assays (e.g., NADPH depletion monitoring at 340 nm).

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) with tritiated ligands (³H-labeled) to quantify Kᵢ values.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Structural analogs (e.g., chlorinated ethers) serve as positive controls .

Q. How do steric and electronic effects of bromo and methyl substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric effects : The methyl group at position 2 hinders transmetallation, requiring bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.

- Electronic effects : Bromine’s electron-withdrawing nature enhances oxidative addition rates. Optimize conditions with Pd(OAc)₂ (5 mol%), K₂CO₃ base, and DMF/H₂O (3:1) at 100°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.